α-フェニルトランスシンナマミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

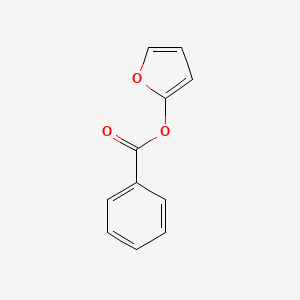

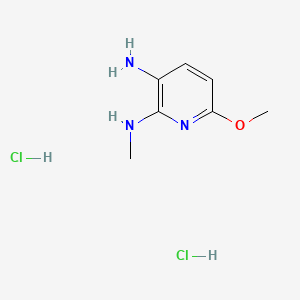

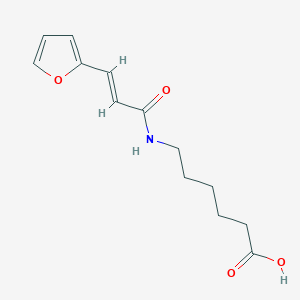

Alpha-Phenyl-trans-cinnamamide is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Phenyl-trans-cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenyl-trans-cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

α-フェニルトランスシンナマミド: 誘導体は、その抗菌特性について研究されてきました。研究によると、特定の誘導体は、病原性真菌や細菌に対して有意な活性を示すことが示されています。 例えば、誘導体6は強力な抗真菌活性を示し、ブチル置換基の存在は生物学的応答を強化することを示唆しています . さらに、化合物18は、特にS. aureusに対して顕著な抗菌特性を示し、イソプロピル基の存在がこの活性に不可欠であることが明らかになりました .

抗生物質との相乗効果

これらの化合物は、従来の抗生物質との相乗効果についても評価されています。 化合物18は、アモキシシリンと組み合わせて試験したところ、細菌株に対して相加効果を示し、これらの化合物は既存の抗菌剤と併用してその効力を高めるために使用できる可能性を示しています .

作用機序研究

α-フェニルトランスシンナマミド誘導体の作用機序は、興味の対象となってきました。 化合物は、真菌細胞膜のエルゴステロールおよび細菌細胞壁と直接相互作用することが判明しており、その抗菌作用に対する洞察を提供しています .

抗炎症および鎮痛活性

α-フェニルトランスシンナマミド由来のものなど、一部のシンナマミド誘導体は、抗炎症および鎮痛特性を示しています。 これらの活性は、炎症や痛みを治療するための新しい治療薬の開発のための潜在的な候補となっています .

酵素的合成

シンナマミド誘導体の酵素的合成は、その効率と経済的な実現可能性について調査されてきました。ある研究では、リポザイム® TL IMを触媒とする連続フローマイクロリアクター下で、メチルシンナメートとフェニルエチルアミンからシンナマミドを合成するための非常に効率的な方法が実証されました。 この方法は、薬効研究のためのシンナマミド誘導体を合成するための迅速かつ経済的な戦略を提供します .

Nrf2経路の活性化

N-フェニルシンナマミド誘導体の研究では、それらが核因子(赤血球由来2)様2(Nrf2)経路を活性化できることが示されています。 この経路は、酸化ストレスや炎症に対する細胞防御メカニズムに不可欠であり、これらの誘導体は酸化ストレス関連疾患に関する研究にとって重要です .

作用機序

Target of Action

Alpha-Phenyl-trans-cinnamamide (APTC) has been found to interact with several targets. It has been shown to have antimicrobial activity , and it also exhibits α-glucosidase inhibitory activity . The primary targets of APTC are therefore the microorganisms in the case of its antimicrobial activity, and the α-glucosidase enzyme in the case of its inhibitory activity .

Mode of Action

APTC interacts with its targets in different ways depending on the target. In the case of its antimicrobial activity, APTC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .

For its α-glucosidase inhibitory activity, APTC interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of the enzyme, preventing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

The biochemical pathways affected by APTC are those related to the survival and proliferation of microorganisms and the breakdown of complex carbohydrates. By interacting with ergosterol and the cell wall, APTC disrupts the normal functioning of the microorganisms, leading to their death . By inhibiting α-glucosidase, APTC prevents the breakdown of complex carbohydrates into glucose, which can help control blood sugar levels .

Pharmacokinetics

Some cinnamamide derivatives have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates

Result of Action

The result of APTC’s action is the death of microorganisms in the case of its antimicrobial activity , and the inhibition of α-glucosidase in the case of its inhibitory activity . This can lead to a decrease in the population of harmful microorganisms and a reduction in blood sugar levels, respectively .

Action Environment

The action of APTC can be influenced by various environmental factors. For instance, the synthesis of cinnamamides, including APTC, can be optimized under certain conditions, such as a specific substrate molar ratio and temperature . These factors can affect the yield of APTC and therefore its availability for interaction with its targets

Safety and Hazards

生化学分析

Biochemical Properties

Alpha-Phenyl-trans-cinnamamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi . These interactions are essential for its biocatalytic synthesis and influence its biological activity. The nature of these interactions involves the reduction of carboxylic acids and transamination reactions, which are critical for the compound’s synthesis and function.

Cellular Effects

Alpha-Phenyl-trans-cinnamamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative activities against human breast cancer cell lines . This effect is likely due to its ability to interfere with cell signaling pathways that regulate cell growth and division. Additionally, alpha-Phenyl-trans-cinnamamide can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of alpha-Phenyl-trans-cinnamamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-Phenyl-trans-cinnamamide has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . These interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Phenyl-trans-cinnamamide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, alpha-Phenyl-trans-cinnamamide has been observed to maintain its biological activity over extended periods, although its stability may decrease under certain conditions . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of alpha-Phenyl-trans-cinnamamide vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. Additionally, at high doses, alpha-Phenyl-trans-cinnamamide may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings are crucial for determining the safe and effective use of the compound in clinical settings.

Metabolic Pathways

Alpha-Phenyl-trans-cinnamamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is metabolized through pathways involving carboxylic acid reductase and ω-transaminase, which are essential for its synthesis and biological activity . These metabolic pathways are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of alpha-Phenyl-trans-cinnamamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for its therapeutic potential and influence its efficacy in biological systems . Understanding the transport and distribution of alpha-Phenyl-trans-cinnamamide is important for optimizing its use in clinical applications.

Subcellular Localization

Alpha-Phenyl-trans-cinnamamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its biological activity and therapeutic potential . Understanding the subcellular localization of alpha-Phenyl-trans-cinnamamide is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

特性

IUPAC Name |

(E)-2,3-diphenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOAFAPBGXLGME-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-29-5 |

Source

|

| Record name | alpha-Phenyl-trans-cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)